5,7,11,18,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione
Overview
Description
The compound with the identifier “5,7,11,18,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione” is known as hypericin. Hypericin is a naturally occurring anthraquinone derivative found in the plant Hypericum perforatum, commonly known as St. John’s wort. It is recognized for its diverse biological activities, including antiviral, anticancer, and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypericin can be synthesized through various methods, including the extraction from Hypericum perforatum. The synthetic route involves the cyclization of emodin anthrone to form the hypericin structure. The reaction conditions typically require acidic or basic environments to facilitate the cyclization process .
Industrial Production Methods
Industrial production of hypericin primarily involves the extraction from Hypericum perforatum. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate hypericin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hypericin undergoes several types of chemical reactions, including:
Oxidation: Hypericin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinone structure of hypericin.
Substitution: Substitution reactions can occur at the hydroxyl groups of hypericin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of hypericin, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Hypericin has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy.
Biology: Studied for its antiviral properties, particularly against enveloped viruses such as HIV.
Medicine: Investigated for its potential as an anticancer agent and its antidepressant effects.
Industry: Utilized in the development of photodynamic therapy treatments and as a natural dye
Mechanism of Action
Hypericin exerts its effects through multiple mechanisms:
Antiviral Activity: Inactivates enveloped viruses by disrupting their lipid membranes.
Anticancer Activity: Induces apoptosis in cancer cells through the generation of reactive oxygen species upon light activation.
Antidepressant Activity: Inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine
Comparison with Similar Compounds
Similar Compounds
Hyperforin: Another active constituent of Hypericum perforatum with antidepressant properties.
Emodin: An anthraquinone derivative with similar chemical structure and biological activities.
Chrysophanol: An anthraquinone with anti-inflammatory and anticancer properties
Uniqueness of Hypericin
Hypericin is unique due to its potent photosensitizing properties, making it highly effective in photodynamic therapy. Its ability to inactivate enveloped viruses and induce apoptosis in cancer cells upon light activation sets it apart from other similar compounds .
Properties
IUPAC Name |
5,7,11,18,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXNYTINYBABQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=C5C2=O)O)O)C6=C7C4=C8C(=C13)C(=CC(=C8C(=O)C7=C(C=C6O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=C5C2=O)O)O)C6=C7C4=C8C(=C13)C(=CC(=C8C(=O)C7=C(C=C6O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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